molecular formula C27H42N2O14S B13688740 (2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]tetrahydro-2H-pyran-3,4-diyl Diacetate p-Toluenesulfonate

(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]tetrahydro-2H-pyran-3,4-diyl Diacetate p-Toluenesulfonate

Cat. No.: B13688740
M. Wt: 650.7 g/mol
InChI Key: UNQJCZHXYNCUNS-UHFFFAOYSA-N
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Description

(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]tetrahydro-2H-pyran-3,4-diyl Diacetate p-Toluenesulfonate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as acetamido, acetoxymethyl, and aminoethoxy groups. Its unique configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of (2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]tetrahydro-2H-pyran-3,4-diyl Diacetate p-Toluenesulfonate involves several steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the tetrahydro-2H-pyran core, followed by the sequential addition of the acetamido, acetoxymethyl, and aminoethoxy groups. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of multiple oxygen-containing groups makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the aminoethoxy groups, using reagents like alkyl halides.

    Hydrolysis: The acetoxymethyl groups can undergo hydrolysis in the presence of acids or bases, leading to the formation of hydroxyl groups.

Scientific Research Applications

(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]tetrahydro-2H-pyran-3,4-diyl Diacetate p-Toluenesulfonate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The acetamido and aminoethoxy groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The acetoxymethyl groups may also play a role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Compared to other compounds with similar functional groups, (2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]tetrahydro-2H-pyran-3,4-diyl Diacetate p-Toluenesulfonate stands out due to its unique combination of acetamido, acetoxymethyl, and aminoethoxy groups. Similar compounds include:

    N-Acetylglucosamine: Shares the acetamido group but lacks the complex ether linkages.

    Polyethylene glycol: Contains ether linkages but lacks the acetamido and acetoxymethyl groups.

    Glucosamine: Contains an amino group but lacks the acetoxymethyl and ether linkages.

This compound’s unique structure provides distinct advantages in terms of reactivity and specificity, making it a valuable tool in various scientific research applications.

Properties

Molecular Formula

C27H42N2O14S

Molecular Weight

650.7 g/mol

IUPAC Name

[5-acetamido-3,4-diacetyloxy-6-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]oxan-2-yl]methyl acetate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C20H34N2O11.C7H8O3S/c1-12(23)22-17-19(32-15(4)26)18(31-14(3)25)16(11-30-13(2)24)33-20(17)29-10-9-28-8-7-27-6-5-21;1-6-2-4-7(5-3-6)11(8,9)10/h16-20H,5-11,21H2,1-4H3,(H,22,23);2-5H,1H3,(H,8,9,10)

InChI Key

UNQJCZHXYNCUNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(=O)NC1C(C(C(OC1OCCOCCOCCN)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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